

An In-depth Technical Guide to Noreximide: Molecular Structure and Stereochemistry

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Compound of Interest

Compound Name: Noreximide

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Abstract

Noreximide, a notable heterocyclic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical agents and exhibits potential as a sedative. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of **Noreximide**. Detailed experimental protocols for its synthesis and characterization, alongside an exploration of its biological activities, are presented to support its application in research and drug development.

Introduction

Noreximide, systematically named (3aR,4R,7S,7aS)-3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, is a dicarboximide derivative with a rigid, bicyclic core. Its unique conformational constraints and stereochemical complexity make it a valuable chiral building block in medicinal chemistry. Notably, **Noreximide** is a key precursor in the synthesis of the atypical antipsychotic drug Lurasidone and the anxiolytic agent Tandospirone.[1][2] Beyond its role as a synthetic intermediate, **Noreximide** has been investigated for its own sedative properties and potential applications in psychiatric disease research.[3] This guide aims to consolidate the current knowledge on **Noreximide**, presenting its molecular characteristics, synthesis, and biological relevance in a detailed and accessible format for the scientific community.

Molecular Structure and Stereochemistry

The molecular structure of **Noreximide** is characterized by a bridged bicyclo[2.2.1]heptene system fused to a succinimide ring. This arrangement results in a compact and rigid three-dimensional architecture.

Chemical Name: (3aR,4R,7S,7aS)-3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione[4] Synonyms: cis-exo-5-Norbornene-2,3-dicarboximide[2] CAS Number: 6319-06-8[2] Molecular Formula: C₉H₉NO₂[2] Molecular Weight: 163.17 g/mol [2]

The stereochemistry of **Noreximide** is defined by four chiral centers at positions 3a, 4, 7, and 7a. The designation (3aR,4R,7S,7aS) specifies the absolute configuration of these centers, indicating a specific spatial arrangement of the atoms. This precise stereoisomer is crucial for its intended biological activity and its role as a chiral synthon.

Table 1: Physicochemical Properties of **Noreximide**

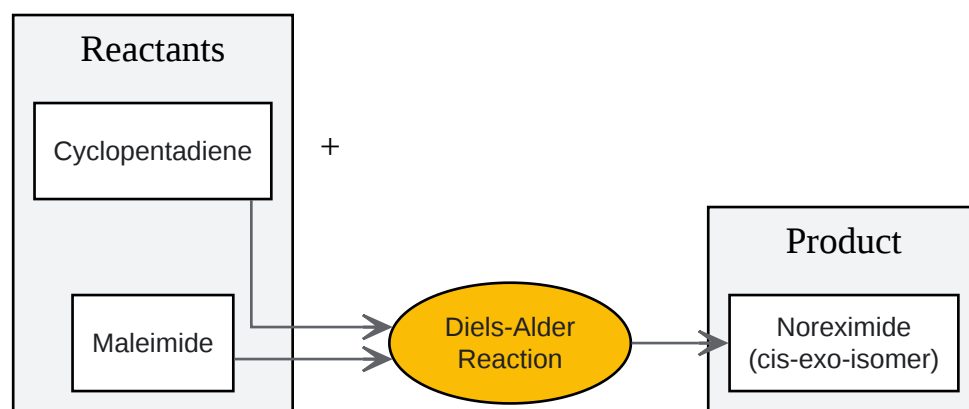
Property	Value	Reference
Appearance	White to off-white crystalline solid	[3]
Melting Point	143-146 °C	[3]
Solubility	Soluble in organic solvents such as methanol and DMSO.	[3]
Storage	2-8°C	[5]

Experimental Protocols

Synthesis of Noreximide

A common synthetic route to **Noreximide** involves the Diels-Alder reaction between cyclopentadiene and maleimide. This cycloaddition reaction forms the bicyclo[2.2.1]heptene skeleton. The exo isomer, which is **Noreximide**, is typically the thermodynamically favored product under reversible reaction conditions.

Reaction Scheme:



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Figure 1: Synthesis of **Noreximide** via Diels-Alder reaction.

Detailed Methodology:

A detailed experimental protocol for a similar synthesis is described for the saturated analog of **Noreximide**, which can be adapted. For the synthesis of the saturated compound, (3aR,4S,7R,7aS)-rel-hexahydro-1H-4,7-methanoisoindoline-1,3(2H)-dione, the unsaturated precursor, rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindoline-1,3(2H)-dione, is hydrogenated.[6]

Materials:

- rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindoline-1,3(2H)-dione
- Palladium on carbon (10% w/w, 50% H₂O)
- Methanol
- Autoclave
- Nitrogen gas
- Hydrogen gas

Procedure:

- In an autoclave, suspend the starting imide (e.g., 68.8 kg, 421.3 mol) and palladium on carbon (3.8 kg) in methanol (1000 L).[6]
- Seal the autoclave and replace the air with nitrogen.[6]
- Introduce hydrogen gas to a pressure of 8 atm.[6]
- Monitor the reaction by hydrogen consumption and gas chromatography.[6]
- Upon completion, concentrate the reaction solution and slowly add water (200 L) to precipitate the product.[6]
- Cool the suspension and separate the white solid product by centrifugation.[6]
- Wash the product with water (50 L) to yield the final product.[6]

To obtain **Noreximide** itself, the initial Diels-Alder reaction product without the subsequent hydrogenation step would be isolated and purified.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of **Noreximide**, confirming the connectivity and stereochemistry of the molecule.

Predicted ^1H NMR Spectrum (CD_3OD):

- δ 6.30 (m, 2H, olefinic protons)
- δ 3.16 (m, 2H, bridgehead protons)
- δ 2.70 (d, $J=1.6$ Hz, 2H, protons adjacent to carbonyls)
- δ 1.52 (m, 1H, methylene bridge proton)
- δ 1.40 (m, 1H, methylene bridge proton)[7]

Table 2: Predicted ^1H NMR Data for **Noreximide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference
6.30	multiplet	2H	Olefinic (CH=CH)	[7]
3.16	multiplet	2H	Bridgehead (CH)	[7]
2.70	doublet (J=1.6 Hz)	2H	CH adjacent to C=O	[7]
1.52	multiplet	1H	Methylene bridge (CH ₂)	[7]
1.40	multiplet	1H	Methylene bridge (CH ₂)	[7]

Note: Experimental NMR data can be obtained from commercial suppliers upon request or through dedicated analytical services.

Crystallographic Data:

As of the latest search, a publicly available crystal structure for **Noreximide** (CAS 6319-06-8) has not been identified. However, crystal structure data for the related precursor, cis-5-Norbornene-exo-2,3-dicarboxylic acid, is available and can provide insights into the conformation of the bicyclic ring system.[8]

Biological Activity and Signaling Pathways

Noreximide is primarily recognized for its sedative properties and its use in psychiatric disease research.[3] However, detailed studies on its specific mechanism of action and interaction with biological targets are limited in the public domain.

Pharmacokinetics:

A pharmacokinetic study in rats revealed a biological half-life of approximately 8 hours following intravenous, oral, and intraperitoneal administration.[9] The oral bioavailability was determined to be 85%, with peak blood concentrations reached at around 4.5 hours post-administration.[9]

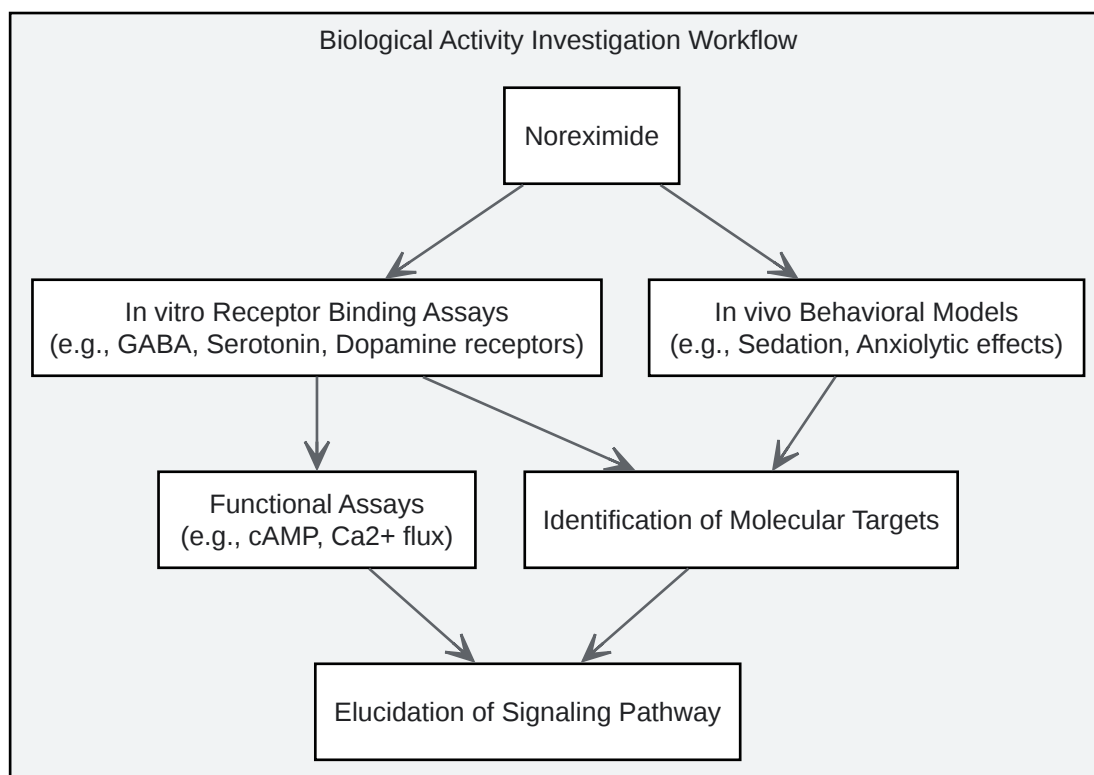
Table 3: Pharmacokinetic Parameters of **Noreximide** in Rats

Parameter	Value	Route of Administration	Reference
Biological Half-life	~8 hours	i.v., p.o., i.p.	[9]
Fraction Absorbed	85%	p.o.	[9]
Time to Peak Concentration	~4.5 hours	p.o.	[9]

Potential Signaling Pathways:

Given its sedative effects, it is hypothesized that **Noreximide** may interact with neurotransmitter systems in the central nervous system. Potential targets could include receptors for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, or modulation of other neurotransmitter systems such as serotonin or dopamine. However, without specific binding affinity or functional assay data, the precise signaling pathways remain speculative.

Workflow for Investigating Biological Activity:



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Figure 2: Proposed workflow for elucidating **Noreximide**'s mechanism of action.

Conclusion

Noreximide, with its well-defined stereochemistry and rigid molecular framework, stands as a significant molecule in both synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, synthesis, and known biological properties. While its role as a key intermediate in the production of important pharmaceuticals is established, further research is warranted to fully elucidate its own pharmacological profile and mechanism of action. The experimental protocols and data presented herein offer a valuable resource for scientists and researchers engaged in the study and application of this versatile compound. Future investigations into its specific molecular targets and signaling pathways will undoubtedly unveil new opportunities for its therapeutic application.

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